molecular formula C12H14N2O3 B13399828 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

4-Amino-1-benzoylpyrrolidine-2-carboxylic acid

Cat. No.: B13399828
M. Wt: 234.25 g/mol
InChI Key: GTODXOQKGULQFP-UHFFFAOYSA-N
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Description

4-Amino-1-benzoylpyrrolidine-2-carboxylic acid is a pyrrolidine-based compound characterized by a benzoyl group at the 1-position and an amino group at the 4-position of the pyrrolidine ring. The stereochemistry of this compound is critical; the (2S,4S) configuration is explicitly noted in , which influences its molecular interactions and biological activity. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics due to its rigid pyrrolidine scaffold and functional group versatility .

Properties

IUPAC Name

4-amino-1-benzoylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c13-9-6-10(12(16)17)14(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTODXOQKGULQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Multi-step Functionalization

Method Overview:

This approach involves the stepwise construction of the pyrrolidine ring followed by selective functionalization at the nitrogen and carbon positions.

Key Steps:

  • Preparation of the pyrrolidine core: Typically via cyclization reactions of amino acids or aldehydes with suitable nucleophiles.
  • Benzoylation: Introduction of the benzoyl group onto the nitrogen atom, often via acylation with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
  • Amino group installation at C4: Achieved through nitration, reduction, or amination reactions on precursor compounds.

Reagents and Conditions:

Step Reagents Conditions Purpose
Cyclization Amino acids or aldehydes Acidic or basic conditions Ring formation
Benzoylation Benzoyl chloride Pyridine, 0°C to room temperature N-protection
Amino group installation Nitration, reduction Standard nitration followed by catalytic hydrogenation C4 amino group

Research Data:

  • The synthesis of benzoyl-protected pyrrolidines has been well-documented, with yields typically ranging from 70-85% for each step, depending on substrate purity and reaction conditions.

Ring-Opening of Protected Pyrrolidines via Photoredox Catalysis

Recent Advances:

A breakthrough method involves the selective C–N bond cleavage of unstrained pyrrolidines using Lewis acid and photoredox catalysis, facilitating the formation of amino acids with specific functionalities.

Mechanism:

  • The process employs a photoredox catalyst (e.g., Iridium complexes) activated by visible light.
  • Lewis acids such as Zn(OTf)₂ coordinate with the amide carbonyl, increasing its electrophilicity.
  • Single-electron transfer (SET) occurs, leading to radical intermediates.
  • Subsequent radical addition or cleavage yields the amino acid derivative.

Experimental Conditions and Data:

Entry Photocatalyst Lewis Acid Solvent Yield of Product Notes
8 Ir(4-Fppy)₃ Zn(OTf)₂ CH₂Cl₂ 92% Optimal conditions
12 Ir(4-Fppy)₃ Zn(OTf)₂ CH₂Cl₂ 84% Using 1,4-cyclohexadiene as HAT donor

(Data from recent JACS publication, 2024)

Advantages:

  • Mild reaction conditions.
  • High selectivity for C–N bond cleavage.
  • Compatibility with various pyrrolidine derivatives, including substituted and fused systems.

Conversion of Pyrrolidines to Target Compound

Stepwise Process:

Research Findings:

  • The method allows for the synthesis of 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid with yields exceeding 90% under optimized conditions.
  • The process tolerates various substituents, including esters, amides, and fused rings, broadening its applicability.

Data Tables Summarizing Key Parameters

Method Reagents Catalysts Solvent Temperature Yield (%) Remarks
Multi-step functionalization Benzoyl chloride, amino acids None Dichloromethane 0–25°C 70–85 Conventional synthesis
Photoredox ring opening Ir(4-Fppy)₃, Zn(OTf)₂ Visible light Dichloromethane Room temperature 84–92 Recent, efficient method

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzoylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted pyrrolidine derivatives.

Scientific Research Applications

4-Amino-1-benzoylpyrrolidine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations

a) Boc-Protected Analogs
  • Example: (2R,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid () Key Differences: The tert-butoxycarbonyl (Boc) group replaces the benzoyl group at the 1-position. This substitution enhances steric bulk and stability under acidic conditions, making Boc-protected analogs preferable in solid-phase peptide synthesis (SPPS) . Impact: The Boc group is less hydrophobic than benzoyl, improving aqueous solubility but reducing cell membrane permeability in biological systems.
b) Methyl Ester Derivatives
  • Example: (2S,4S)-4-Boc-amino Pyrrolidine-2-carboxylic acid methyl ester-HCl () Key Differences: The carboxylic acid is esterified to a methyl ester, increasing lipophilicity. The HCl salt improves crystallinity for purification. Impact: Ester derivatives are often prodrugs, enhancing oral bioavailability but requiring enzymatic cleavage for activation .

Stereochemical Variations

  • cis vs. trans Isomers : highlights the (2R,4R) cis configuration in Boc-protected analogs, whereas the (2S,4S) configuration in the benzoyl variant () suggests enantiomeric differences.
    • Functional Impact : Stereochemistry affects binding to chiral targets. For instance, (2S,4S) isomers may exhibit higher affinity for L-proline-specific enzymes compared to (2R,4R) analogs .

Halogenated and Heterocyclic Derivatives

a) Fluorinated Analogs
  • Example: (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid () Key Differences: A fluorine atom replaces the amino group at the 4-position. Impact: Fluorination increases electronegativity and metabolic stability, making this analog resistant to oxidative degradation.
b) Thieno-Pyridine Derivatives
  • Example: 3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]-thieno[2,3-b]pyridine-2-carboxamide () Key Differences: A thieno-pyridine scaffold replaces pyrrolidine, with sulfonyl and difluoropropyl groups added. The sulfonyl group introduces strong hydrogen-bond acceptor properties .

Iodine- and Sulfonyl-Substituted Analogs

  • Example : (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-iodobenzyl)pyrrolidine-2-carboxylic acid ()
    • Key Differences : A 2-iodobenzyl group is appended to the pyrrolidine ring.
    • Impact : The iodine atom provides a heavy atom for X-ray crystallography studies and a site for radio-labeling. However, steric hindrance may reduce solubility .

Biological Activity

Overview

4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, also known as (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, is a chiral amino acid derivative with significant implications in medicinal chemistry and biochemistry. Its unique structure, characterized by a pyrrolidine ring with an amino group and a benzoyl substituent, allows it to engage in various biochemical interactions. This article delves into its biological activities, mechanisms of action, and potential applications in research and medicine.

The compound participates in numerous biochemical reactions, primarily through its interactions with enzymes involved in amino acid metabolism. Notably, it can act as both a substrate and an inhibitor for enzymes like aminopeptidases and carboxypeptidases. These interactions often involve hydrogen bonding and hydrophobic interactions that stabilize enzyme-substrate complexes, facilitating catalysis.

Key Interactions

  • Enzymatic Activity : Influences the activity of enzymes that regulate amino acid metabolism.
  • Cell Signaling : Modulates cellular signaling pathways and gene expression related to metabolic processes.

Cellular Effects

Research indicates that 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid can impact various cell types by altering metabolic pathways and gene expression associated with amino acid transport. For instance, it has been shown to affect the expression of genes that regulate amino acid levels within cells, thereby influencing overall metabolic flux.

Molecular Mechanism

The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors. The stereochemistry of the compound enhances its fit into active sites of enzymes, allowing it to modulate enzyme activity effectively. This binding can either activate or inhibit enzymatic functions depending on the context of interaction .

Temporal and Dosage Effects

In laboratory settings, the effects of 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid may vary over time due to factors such as stability under different conditions. Studies have demonstrated that while the compound is generally stable under standard laboratory conditions, it can degrade when exposed to light or heat over extended periods.

Dosage Variability

The biological effects observed in animal models depend significantly on dosage:

  • Low Doses : May enhance enzyme activity or positively influence metabolic pathways.
  • High Doses : Can lead to inhibitory effects on enzyme activity.

Metabolic Pathways

This compound plays a crucial role in several metabolic pathways related to amino acids. It interacts with key enzymes necessary for the synthesis and breakdown of amino acids, thus impacting physiological functions such as protein synthesis and energy metabolism.

Transport and Distribution

The transport mechanism for 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid involves specific transporters that facilitate its uptake into cells. Once inside, its distribution is influenced by various binding proteins that target it to specific cellular compartments like the cytoplasm or mitochondria.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid:

Antitumor Activity

Research has shown that derivatives of this compound exhibit antitumor properties. In one study, related heterocyclic systems demonstrated significant anti-cancer activity, suggesting that 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid could be explored further for similar applications .

Enzyme Inhibition Studies

Investigations into its role as an enzyme inhibitor have revealed promising results. For example, studies indicated that the compound effectively inhibits certain proteolytic enzymes involved in cancer progression, thereby highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2S,4R)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acidDifferent stereochemistry at 4-positionVaries significantly in biological activity
(2S,4S)-4-Hydroxy-1-benzoylpyrrolidine-2-carboxylic acidHydroxyl group instead of aminoExhibits different properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid, and what reaction conditions are critical for stereochemical control?

  • Methodological Answer : Synthesis typically involves chiral catalysts to enforce stereochemistry. For example, (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid is synthesized using 4-nitrobenzyl bromide and pyrrolidine-2-carboxylic acid in the presence of sodium hydroxide, with chiral catalysts ensuring enantiomeric purity . Similar strategies apply to the target compound, where benzoyl and amino groups are introduced via selective protection/deprotection steps (e.g., tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups) . Key parameters include temperature (often 0–25°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol%).
Synthetic Method Conditions Yield Range Reference
Chiral catalysisNaHCO₃, DMF, 25°C, 12h60–75%
Boc-protected intermediateTFA deprotection, CH₂Cl₂, rt, 2h80–90%

Q. How is the stereochemical configuration of 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid validated experimentally?

  • Methodological Answer : Techniques include:

  • HPLC with chiral columns (e.g., Chiralpak AD-H, isocratic elution with hexane:IPA) to separate enantiomers .
  • NMR spectroscopy (e.g., NOESY for spatial proximity analysis of protons on the pyrrolidine ring) .
  • X-ray crystallography to resolve absolute configuration, as demonstrated for analogous compounds like (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid .

Q. What are the primary applications of this compound in medicinal chemistry and protein engineering?

  • Methodological Answer :

  • Chiral building block : Used in asymmetric synthesis of peptidomimetics, leveraging its rigid pyrrolidine scaffold to enforce conformational restraint in target molecules .
  • Protein folding studies : Incorporation into model peptides to study β-turn stabilization via intramolecular hydrogen bonding .
  • Drug candidate intermediates : Serves as a precursor for kinase inhibitors or protease inhibitors, where stereochemistry impacts target binding affinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for 4-Amino-1-benzoylpyrrolidine-2-carboxylic acid derivatives?

  • Methodological Answer : Contradictions often arise from:

  • Impurity profiles : Use LC-MS to identify byproducts (e.g., diastereomers or N-benzoylation side products) .
  • Reaction scalability : Pilot small-scale reactions under inert atmospheres (N₂/Ar) to minimize oxidation, then optimize stirring rate and solvent volume for larger batches .
  • Catalyst batch variability : Screen multiple lots of chiral catalysts (e.g., Jacobsen’s Co-salen) to ensure consistent enantioselectivity .

Q. What strategies enhance enantiomeric purity during large-scale synthesis?

  • Methodological Answer :

  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to racemize undesired enantiomers in situ .
  • Crystallization-induced asymmetric transformation : Use solvent mixtures (e.g., EtOAc/heptane) to preferentially crystallize the target enantiomer .
  • DoE (Design of Experiments) : Statistically optimize parameters like pH, temperature, and reagent stoichiometry to maximize enantiomeric excess (ee) .

Q. How does the electronic environment of the benzoyl group influence the compound’s reactivity in amide bond formation?

  • Methodological Answer :

  • Electron-withdrawing substituents (e.g., -NO₂, -CF₃ on the benzoyl ring) increase electrophilicity of the carbonyl carbon, accelerating coupling reactions with amines. This is monitored via FT-IR (C=O stretch at ~1680 cm⁻¹) .

  • Steric effects : Ortho-substituted benzoyl groups reduce reaction rates in coupling reagents like HATU/DIPEA, necessitating higher equivalents (1.5–2.0 eq) .

    Benzoyl Substituent Coupling Rate (k, min⁻¹) Reagent System
    -H (plain benzoyl)0.12HATU/DIPEA, DMF
    -CF₃ (electron-deficient)0.25PyBOP/NEt₃, CH₂Cl₂

Q. What mechanistic insights explain unexpected byproducts in the synthesis of Boc-protected intermediates?

  • Methodological Answer :

  • N-Boc migration : Under acidic conditions, the Boc group may migrate from the pyrrolidine nitrogen to the amino group. This is mitigated by using milder acids (e.g., TFA instead of HCl) and shorter reaction times .
  • Ring-opening side reactions : Elevated temperatures (>40°C) in polar aprotic solvents (e.g., DMSO) can lead to pyrrolidine ring scission. Control via low-temperature (-20°C) reaction setups .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for derivatives of this compound?

  • Methodological Answer : Variations arise from:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter target engagement .
  • Stereochemical impurities : Even 5% contamination of the opposite enantiomer can reduce IC₅₀ values by 10-fold. Validate purity via chiral HPLC before biological testing .

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